

Technical Support Center: 3-(2-Bromophenyl)propionic Acid

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Compound of Interest

Compound Name: 3-(2-Bromophenyl)propionic acid

Cat. No.: B082868

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving **3-(2-Bromophenyl)propionic acid**.

Frequently Asked Questions (FAQs)

Storage and Handling

- Q1: What are the recommended storage conditions for **3-(2-Bromophenyl)propionic acid**?
 - A1: **3-(2-Bromophenyl)propionic acid** should be stored in a dry, cool, and well-ventilated place.^[1] Keep the container tightly closed to prevent moisture absorption and contamination.^[1] It is classified as a combustible solid, so it should be kept away from heat and sources of ignition.^{[2][3]}
- Q2: What personal protective equipment (PPE) should be worn when handling this compound?
 - A2: When handling **3-(2-Bromophenyl)propionic acid**, it is essential to wear appropriate personal protective equipment. This includes safety glasses or goggles, gloves, and a lab coat.^[1] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator (such as a dust mask type N95) should be used.^{[2][3]}
- Q3: What are the primary hazards associated with **3-(2-Bromophenyl)propionic acid**?

- A3: This compound is harmful if swallowed and causes skin and serious eye irritation.[1][2][4] It may also cause respiratory irritation.[2][4] The GHS hazard statements are H302, H315, H319, and H335.[2][4]

Experimental Troubleshooting

- Q4: My synthesis of **3-(2-Bromophenyl)propionic acid** resulted in a low yield. What are the potential causes and solutions?
 - A4: Low yields can result from several factors. In a common synthesis route starting from 2-bromobenzaldehyde, incomplete reaction during the condensation, reduction, hydrolysis, or decarboxylation steps can be a cause.[2] Ensure that the reaction temperature is maintained at 95-100°C for 2-4 hours during the initial reaction phase.[2] Also, verify the purity of your starting materials, as impurities can interfere with the reaction. Proper acidification with concentrated hydrochloric acid is crucial to precipitate the crude product.[2]
- Q5: I am having trouble purifying the crude product. What is an effective recrystallization protocol?
 - A5: A proven method for purifying **3-(2-Bromophenyl)propionic acid** is recrystallization using a mixed solvent system of ethyl acetate and n-heptane.[2] The crude product can be dissolved in ethyl acetate, followed by the gradual addition of n-heptane to induce crystallization. One specific protocol involves stirring the crude product in a mixture of ethyl acetate and n-heptane at 15-20°C, filtering any solid impurities, concentrating the filtrate, and then adding more n-heptane to crystallize the final product at a lower temperature (5-10°C).[2]
- Q6: My final product has a melting point lower than the reported range of 98-102°C. What could be the issue?
 - A6: A depressed melting point typically indicates the presence of impurities. The synthesis process can result in impurities of up to 10% before purification.[2] A secondary recrystallization step may be necessary to achieve high purity.[2] It is also important to ensure the product is thoroughly dried under vacuum at 45-50°C to remove any residual solvents, which can also lower the melting point.[2]

- Q7: The compound appears to be degrading over time in storage. What could be the cause?
 - A7: While specific degradation pathways for **3-(2-Bromophenyl)propionic acid** are not well-documented in the provided results, related compounds can undergo degradation. For instance, aqueous alkaline solutions can hydrolyze β -bromopropionic acid.^[3] To minimize degradation, store the compound in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.

Data Presentation

Physical and Chemical Properties

Property	Value	Reference
CAS Number	15115-58-9	[2] [3]
Molecular Formula	C ₉ H ₉ BrO ₂	[2] [3]
Molecular Weight	229.07 g/mol	[2] [3]
Appearance	Solid	[2] [3]
Melting Point	98-102 °C (lit.)	[2] [3]

Safety and Hazard Information

Hazard Classification	GHS Code	Description	Reference
Acute Toxicity, Oral	H302	Harmful if swallowed	[2] [4]
Skin Irritation	H315	Causes skin irritation	[2] [4]
Eye Irritation	H319	Causes serious eye irritation	[2] [4]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[2] [4]

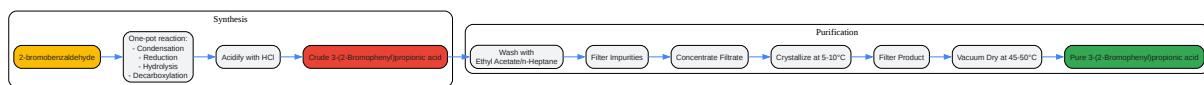
Experimental Protocols

Detailed Recrystallization Protocol for Purification

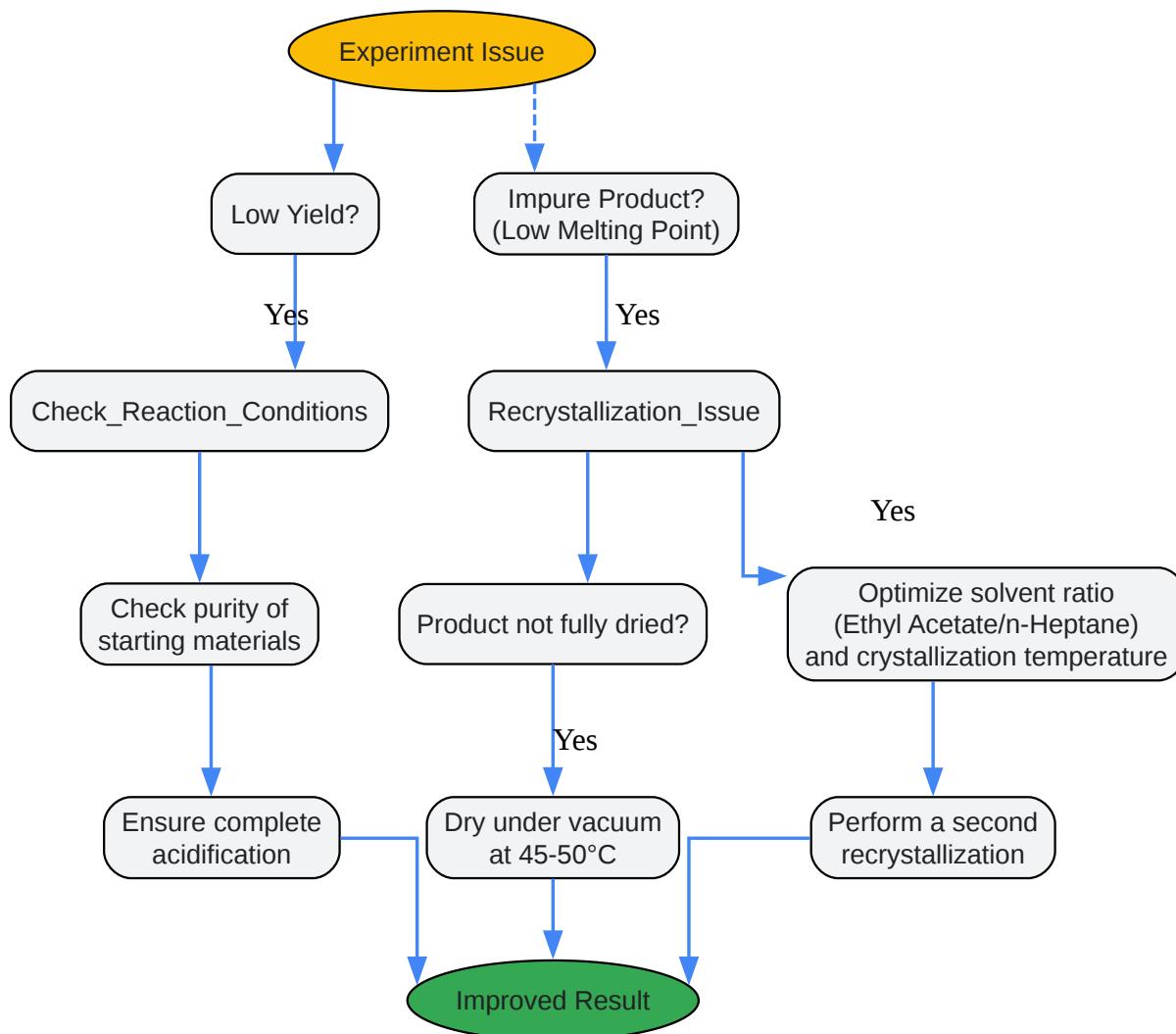
This protocol is adapted from an industrial synthesis method for **3-(2-Bromophenyl)propionic acid**.^[2]

- Initial Wash: Place the crude **3-(2-Bromophenyl)propionic acid** in a suitable flask. Add ethyl acetate and n-heptane in an approximate 1:2 to 1:3 ratio by weight (e.g., 130g ethyl acetate and 260g n-heptane).^[2]
- Stirring: Stir the mixture for 3-4 hours at a controlled temperature of 15-20°C.^[2]
- Filtration: Filter the mixture to remove any insoluble impurities.
- Concentration: Concentrate the filtrate by removing a portion of the solvents under reduced pressure until the solution becomes more concentrated (e.g., to a volume of 65-130 mL from an initial larger volume).^[2]
- Crystallization: Add an additional volume of n-heptane to the concentrated filtrate and stir for 2-3 hours at a reduced temperature of 5-10°C to induce crystallization.^[2]
- Isolation and Drying: Filter the crystallized product and wash with cold n-heptane. Dry the purified **3-(2-Bromophenyl)propionic acid** under vacuum at 45-50°C.^[2]

Visualizations



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Caption: Synthesis and Purification Workflow for **3-(2-Bromophenyl)propionic Acid**.[Click to download full resolution via product page](#)

Caption: Troubleshooting Logic for Common Experimental Issues.

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